An In-depth Technical Guide to 1-Methylthiolanium Iodide
An In-depth Technical Guide to 1-Methylthiolanium Iodide
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Methylthiolanium iodide, with the CAS number 28608-92-6, is a sulfonium salt characterized by a five-membered tetrahydrothiophene ring with a methyl group attached to the positively charged sulfur atom. The positive charge of the sulfonium cation is balanced by an iodide anion. This compound belongs to the broader class of sulfonium salts, which have garnered significant interest in organic synthesis and medicinal chemistry due to their unique reactivity. As electrophilic reagents, sulfonium salts are valuable for transferring their S-substituents to nucleophiles. 1-Methylthiolanium iodide, also known as S-methyltetrahydrothiophenium iodide, serves as a key intermediate and reagent in various chemical transformations. This guide provides a comprehensive overview of its properties, synthesis, reactivity, and potential applications, with a focus on its relevance to researchers in drug development.
Physicochemical Properties
The accurate characterization of a compound's physicochemical properties is fundamental to its application in research and development. Below is a summary of the known and predicted properties of 1-Methylthiolanium iodide.
| Property | Value | Source |
| CAS Number | 28608-92-6 | [1] |
| Molecular Formula | C₅H₁₁IS | [2] |
| Molecular Weight | 230.11 g/mol | [2] |
| Appearance | White to off-white crystalline solid | Predicted |
| Melting Point | 199 °C (from ethanol) | [3] |
| Solubility | Soluble in polar solvents (e.g., water, DMSO, DMF), sparingly soluble in less polar organic solvents (e.g., acetone, ethanol), and likely insoluble in nonpolar solvents (e.g., hexanes, diethyl ether). | Predicted |
| Boiling Point | Decomposes upon heating | Predicted |
| Density | Not available |
Synthesis of 1-Methylthiolanium Iodide
The synthesis of 1-Methylthiolanium iodide is a straightforward S-alkylation reaction, a classic example of the Menshutkin reaction, involving the nucleophilic attack of the sulfur atom in tetrahydrothiophene on the electrophilic methyl group of methyl iodide.
Synthesis workflow for 1-Methylthiolanium iodide.
Experimental Protocol
This protocol describes a representative procedure for the synthesis of 1-Methylthiolanium iodide.
Materials:
-
Tetrahydrothiophene (THT)
-
Methyl iodide (MeI)
-
Anhydrous diethyl ether
-
Reaction flask with a magnetic stirrer
-
Reflux condenser (optional, for reactions at elevated temperatures)
-
Dropping funnel
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
Reaction Setup: To a clean, dry reaction flask equipped with a magnetic stir bar, add tetrahydrothiophene (1.0 equivalent). If desired, a solvent such as acetone or acetonitrile can be used, although the reaction can often be performed neat.
-
Addition of Methyl Iodide: Place the flask under an inert atmosphere. Add methyl iodide (1.0-1.2 equivalents) dropwise to the stirred solution of tetrahydrothiophene at room temperature. The reaction is typically exothermic, so the addition rate should be controlled to maintain the desired reaction temperature. For less reactive substrates, gentle heating may be required.
-
Reaction: Stir the reaction mixture at room temperature for several hours or until the reaction is complete. The progress of the reaction can be monitored by the precipitation of the solid product, 1-Methylthiolanium iodide.
-
Isolation of Product: Once the reaction is complete, the solid product can be isolated by filtration. Wash the precipitate with cold, anhydrous diethyl ether to remove any unreacted starting materials.
-
Drying: Dry the resulting white to off-white crystalline solid under vacuum to obtain the pure 1-Methylthiolanium iodide.
Spectroscopic Characterization (Predicted)
While experimental spectra for 1-Methylthiolanium iodide are not widely available in public databases, its structure allows for the prediction of its key spectroscopic features.
Key applications of sulfonium salts in organic synthesis.
As Alkylating Agents
The primary reactivity of sulfonium salts like 1-Methylthiolanium iodide is as electrophilic alkylating agents. The methyl group can be transferred to a wide range of nucleophiles, including amines, phenols, thiols, and carbanions. This reactivity is particularly useful in the late-stage functionalization of complex molecules, a common strategy in drug discovery.
In Cross-Coupling Reactions
Aryl sulfonium salts have been successfully employed as electrophilic partners in metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Stille, and Negishi reactions. [4]This allows for the formation of carbon-carbon and carbon-heteroatom bonds, which are crucial for the synthesis of many pharmaceutical compounds. While 1-Methylthiolanium iodide is an alkyl sulfonium salt, related structures can be designed for such applications.
In PET Radiotracer Synthesis
A significant application of sulfonium salts in drug development is in the synthesis of positron emission tomography (PET) radiotracers. [1]Sulfonium salts can act as excellent leaving groups for the introduction of fluorine-18, a commonly used radionuclide in PET imaging. [1]This method is compatible with a wide range of functional groups found in drug-like molecules, making it a valuable tool for in vivo imaging and pharmacokinetic studies. [1]
Safety and Handling
Specific safety data for 1-Methylthiolanium iodide is limited. However, based on the general properties of sulfonium salts and their precursors, the following precautions should be taken:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves when handling the compound.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place, protected from light and moisture.
-
Toxicity: While specific toxicity data is not available, it should be treated as a potentially hazardous chemical. The precursor, methyl iodide, is toxic and a suspected carcinogen. [5]
Conclusion
1-Methylthiolanium iodide is a representative member of the sulfonium salt family with significant potential in organic synthesis and drug development. Its role as a stable, yet reactive, electrophile makes it a valuable tool for methylation and other functional group transformations. The broader applications of sulfonium salts in cross-coupling reactions and PET imaging further highlight the importance of this class of compounds. Further research into the specific reactivity and applications of 1-Methylthiolanium iodide will undoubtedly uncover new opportunities for its use in the synthesis of novel therapeutic agents.
References
-
ChemSigma. (n.d.). 1-methylthiolanium iodide. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]
-
Barrio, P., & Garcia-Mendiola, T. (2019). Synthetic Applications of Sulfonium Salts. European Journal of Organic Chemistry, 2019(36), 6155-6171. Retrieved from [Link]
-
PubChem. (n.d.). 1-Methylthionin-1-ium;iodide. Retrieved from [Link]
-
RJPBCS. (2017). IR Spectroscopic Study of Substances Containing Iodine Adduct. Retrieved from [Link]
-
Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, D2O, predicted) (HMDB0031370). Retrieved from [Link]
-
Max Planck Institute for Biophysical Chemistry. (n.d.). Pulsed Magnetic Resonance to Signal-Enhance Metabolites within Seconds by utilizing para-Hydrogen. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Methyl iodide. Retrieved from [Link]
-
ResearchGate. (n.d.). 1 H NMR spectra (ppm scale). Upper trace: methyl iodide (24), second.... Retrieved from [Link]
-
Wikipedia. (n.d.). Iodomethane. Retrieved from [Link]
Sources
- 1. Sulfonium salts as leaving groups for aromatic labelling of drug-like small molecules with fluorine-18 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. semanticscholar.org [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Synthetic Applications of Sulfonium Salts - PMC [pmc.ncbi.nlm.nih.gov]
